N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide
Description
N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. The structure includes a 3-fluorophenyl substituent at the 2-position of the triazolo-thiazole ring and a propane-1-sulfonamide group attached via an ethyl chain at the 6-position. This compound belongs to a class of molecules known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties, attributed to their electron-rich heterocyclic cores and functional group diversity .
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S2/c1-2-8-24(21,22)17-7-6-13-10-23-15-18-14(19-20(13)15)11-4-3-5-12(16)9-11/h3-5,9-10,17H,2,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCJMCDGQHNDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCC1=CSC2=NC(=NN12)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of CCG-189535, also known as N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide, is the myocardin-related transcription factor A (MRTF-A) . MRTF-A is a critical factor for epithelial–mesenchymal transition (EMT), a process involved in cancer cell migration and tissue fibrosis.
Mode of Action
CCG-189535 interacts with its target, MRTF-A, and inhibits its activation. This inhibition blocks serum response factor-mediated gene expression and cell migration. The S-isomer of CCG-189535 exhibits higher inhibitory effects on these cellular events triggered by MRTF-A activation than the R-isomer.
Biochemical Pathways
It is known that the compound disrupts the mrtf-a/srf pathway. This pathway is involved in the regulation of many genes that control cell growth, migration, and differentiation.
Pharmacokinetics
Pharmacokinetics refers to how the body affects a drug, including the time course of its absorption, bioavailability, distribution, metabolism, and excretion.
Result of Action
The inhibition of MRTF-A by CCG-189535 results in the suppression of several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions. It also blocks the serum-induced nuclear import of MRTF-A.
Action Environment
The action, efficacy, and stability of CCG-189535 can be influenced by various environmental factors. These factors can include physical environment, safety and security, nature and outdoor spaces, privacy factors, and aesthetic elements. For instance, the availability of appropriate communication equipment and digitally inclusive environments can foster more effective relationships. .
Biological Activity
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide is a synthetic compound belonging to the class of triazolothiazoles. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The structure incorporates a triazole ring fused with a thiazole moiety and a sulfonamide group, which are known to contribute to various pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group may inhibit enzyme activity by binding to active sites, while the triazolo-thiazole core can modulate receptor activity. This dual mechanism suggests potential applications in treating various diseases, including cancer and infectious diseases.
Antimicrobial Activity
Research indicates that compounds containing the triazole and thiazole moieties exhibit significant antimicrobial properties. The biological evaluation of similar compounds has shown efficacy against a range of pathogens:
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.125 - 8 | |
| Escherichia coli | 0.125 - 8 | |
| Pseudomonas aeruginosa | 0.125 - 8 | |
| Candida albicans | 0.5 - 4 |
Compounds with similar structures have demonstrated broad-spectrum antibacterial and antifungal activities, suggesting that this compound could exhibit comparable effects.
Anticancer Activity
The triazole-thiazole scaffold has been associated with anticancer properties through various mechanisms:
- Inhibition of Cell Proliferation: Compounds targeting specific kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis: Activation of apoptotic pathways in cancer cells.
A study on related triazoles indicated that they can inhibit tumor growth in vitro and in vivo models by modulating key signaling pathways such as MAPK and PI3K/Akt .
Anti-inflammatory Activity
The sulfonamide group is known for its anti-inflammatory effects. Research on similar compounds has shown that they can reduce pro-inflammatory cytokine release in models of inflammation:
- Cytokine Suppression: Reduction of TNF-alpha and IL-6 levels in stimulated macrophages.
This suggests that this compound may have therapeutic potential for inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of triazolo-thiazole derivatives against clinical isolates of resistant bacteria. The results indicated that compounds similar to this compound displayed MIC values significantly lower than traditional antibiotics.
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of triazole derivatives in breast cancer cell lines. The study demonstrated that these compounds induced cell cycle arrest and apoptosis through the activation of caspase pathways.
Comparison with Similar Compounds
Structural Comparison with Similar Heterocyclic Compounds
The triazolo-thiazole core of the target compound distinguishes it from structurally related heterocycles. Key comparisons include:
Triazolo-Thiazole vs. Triazolo-Thiadiazole
- Target Compound : The [1,2,4]triazolo[3,2-b][1,3]thiazole system contains one sulfur and two nitrogen atoms in its fused rings.
- Triazolo-Thiadiazole Analogues : Compounds like 3-ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole () feature a triazolo-thiadiazole core with an additional nitrogen atom, altering electronic properties and hydrogen-bonding capabilities. The planar geometry of these systems facilitates π-π stacking and interactions with biological targets .
Substituent Variations
- 3-Fluorophenyl Group: The electron-withdrawing fluorine atom at the 3-position of the phenyl ring enhances binding affinity via halogen bonding and metabolic stability compared to non-halogenated analogues.
- Thiophene-Containing Analogues : For example, 2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazole-6-carboxylic acid () replaces the fluorophenyl group with a thiophene moiety, increasing lipophilicity but reducing polarity .
- Isobutylphenyl Derivatives : The compound in incorporates a bulky isobutylphenyl group, which may improve membrane permeability but reduce solubility .
Functional Group and Substituent Analysis
- Carboxylic Acid vs. Sulfonamide : The carboxylic acid in ’s compound offers pH-dependent ionization, whereas the sulfonamide provides stronger and more consistent hydrogen-bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
